Hexanedioic acid;[4-(hydroxymethyl)cyclohexyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Poly(1,4-cyclohexanedimethanol adipate) is a type of polyester synthesized from 1,4-cyclohexanedimethanol and adipic acid. This compound is known for its excellent mechanical properties, thermal stability, and biodegradability, making it a valuable material in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Poly(1,4-cyclohexanedimethanol adipate) is typically synthesized through a melt polycondensation reaction. The process involves heating 1,4-cyclohexanedimethanol and adipic acid in the presence of a catalyst, such as titanium butoxide, at elevated temperatures (around 200-250°C) under reduced pressure to remove water formed during the reaction .
Industrial Production Methods
In industrial settings, the production of poly(1,4-cyclohexanedimethanol adipate) follows a similar melt polycondensation process but on a larger scale. The reaction is carried out in a continuous reactor system to ensure consistent quality and high molecular weight of the polymer .
Analyse Chemischer Reaktionen
Types of Reactions
Poly(1,4-cyclohexanedimethanol adipate) can undergo various chemical reactions, including:
Hydrolysis: The ester bonds in the polymer can be hydrolyzed in the presence of water, leading to the breakdown of the polymer into its monomeric units.
Common Reagents and Conditions
Hydrolysis: Typically carried out in acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Major Products Formed
Hydrolysis: The major products are 1,4-cyclohexanedimethanol and adipic acid.
Oxidation: The major products include carboxylic acids and other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
Poly(1,4-cyclohexanedimethanol adipate) has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism by which poly(1,4-cyclohexanedimethanol adipate) exerts its effects is primarily through its physical and chemical properties. The polymer’s biodegradability is due to the hydrolysis of its ester bonds, which can be catalyzed by enzymes or chemical reagents. The molecular targets and pathways involved in its biodegradation include esterases and other hydrolytic enzymes that break down the polymer into its monomeric units .
Vergleich Mit ähnlichen Verbindungen
Poly(1,4-cyclohexanedimethanol adipate) can be compared with other similar polyesters, such as:
Poly(ethylene terephthalate): Known for its high strength and thermal stability but less biodegradable compared to poly(1,4-cyclohexanedimethanol adipate).
Poly(butylene adipate-co-terephthalate): Similar in terms of biodegradability but has different mechanical properties and thermal behavior.
Poly(lactic acid): Highly biodegradable and biocompatible but has lower thermal stability compared to poly(1,4-cyclohexanedimethanol adipate).
These comparisons highlight the unique combination of properties that make poly(1,4-cyclohexanedimethanol adipate) a valuable material in various applications.
Eigenschaften
Molekularformel |
C14H26O6 |
---|---|
Molekulargewicht |
290.35 g/mol |
IUPAC-Name |
hexanedioic acid;[4-(hydroxymethyl)cyclohexyl]methanol |
InChI |
InChI=1S/C8H16O2.C6H10O4/c9-5-7-1-2-8(6-10)4-3-7;7-5(8)3-1-2-4-6(9)10/h7-10H,1-6H2;1-4H2,(H,7,8)(H,9,10) |
InChI-Schlüssel |
QSJVQHSQKDXEQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1CO)CO.C(CCC(=O)O)CC(=O)O |
Verwandte CAS-Nummern |
33478-30-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.